2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features a piperazine ring substituted with a but-2-ynoyl group and an acetamide moiety attached to a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first prepared by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the But-2-ynoyl Group: The piperazine intermediate is then reacted with but-2-ynoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the but-2-ynoyl-piperazine derivative.
Attachment of the Acetamide Moiety: The final step involves the acylation of the piperazine derivative with 4-fluoroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-ynoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it to alkenes or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving piperazine derivatives.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it potentially more effective or selective in its biological activity compared to its analogs.
Properties
Molecular Formula |
C16H18FN3O2 |
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Molecular Weight |
303.33 g/mol |
IUPAC Name |
2-(4-but-2-ynoylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H18FN3O2/c1-2-3-16(22)20-10-8-19(9-11-20)12-15(21)18-14-6-4-13(17)5-7-14/h4-7H,8-12H2,1H3,(H,18,21) |
InChI Key |
VIDCFCKJYLOGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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